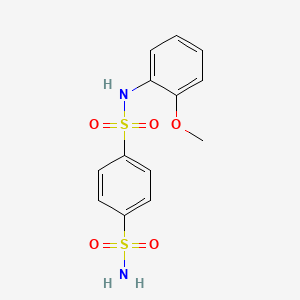

N-(2-methoxyphenyl)-1,4-benzenedisulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-1,4-benzenedisulfonamide belongs to a class of compounds known as sulfonamides. These compounds have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

Sulfonamides like this compound are typically synthesized through reactions involving sulfonyl chlorides and amines. For instance, Carlsen (1998) described a method for synthesizing similar compounds using benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of sulfonamides like this compound is characterized by the presence of a sulfonamide group attached to an aromatic ring. Rodrigues et al. (2015) discussed the crystal structures of similar sulfonamides, highlighting the significance of intermolecular interactions in defining their supramolecular architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including substitutions and cyclizations. For example, Rozentsveig et al. (2011) demonstrated the reaction of a sulfonamide with thiourea to produce a thiazole derivative (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides depend on their molecular structure. Properties such as solubility, melting point, and crystalline structure can be inferred from the molecular design and intermolecular interactions, as discussed in the crystal structure analysis.

Chemical Properties Analysis

Sulfonamides like this compound exhibit a range of chemical properties, including the ability to act as inhibitors or reactants in various chemical reactions. For instance, Barbero et al. (1996) explored the use of a related compound, N-Hydroxy-o-benzenedisulfonimide, as a selective oxidizing agent, indicating the potential reactivity of sulfonamides (Barbero et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of N-(2-methoxyphenyl)benzene-1,4-disulfonamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .

Mode of Action

The compound interacts with DHFR, inhibiting its function . This inhibition disrupts the conversion of DHF to THF, thereby affecting the biosynthesis of purine nucleotides and thymidine . The disruption of these biochemical pathways can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of DHFR affects the folate cycle, which is crucial for the synthesis of purine nucleotides and thymidine . These molecules are essential for DNA replication and repair, and their depletion can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of DHFR by N-(2-methoxyphenyl)benzene-1,4-disulfonamide can lead to the disruption of DNA synthesis and cell cycle progression, resulting in cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Análisis Bioquímico

Biochemical Properties

N-(2-methoxyphenyl)benzene-1,4-disulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of oxidative phosphorylation. This compound interacts with enzymes such as Complex I of the mitochondrial electron transport chain, inhibiting its function and subsequently reducing adenosine triphosphate (ATP) production . The interaction between N-(2-methoxyphenyl)benzene-1,4-disulfonamide and Complex I is characterized by binding to the enzyme’s active site, leading to a decrease in electron flow and ATP synthesis. Additionally, this compound has been shown to interact with other biomolecules, including various proteins involved in cellular metabolism and signaling pathways.

Cellular Effects

The effects of N-(2-methoxyphenyl)benzene-1,4-disulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of oxidative phosphorylation by N-(2-methoxyphenyl)benzene-1,4-disulfonamide leads to a decrease in ATP levels, which can trigger cellular stress responses and alter gene expression patterns . Furthermore, this compound has been observed to affect cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.

Molecular Mechanism

At the molecular level, N-(2-methoxyphenyl)benzene-1,4-disulfonamide exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of Complex I in the mitochondrial electron transport chain . By binding to the active site of Complex I, N-(2-methoxyphenyl)benzene-1,4-disulfonamide disrupts the normal electron flow, leading to a reduction in ATP production. This inhibition can result in a cascade of molecular events, including the activation of stress response pathways and changes in gene expression. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxyphenyl)benzene-1,4-disulfonamide have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-methoxyphenyl)benzene-1,4-disulfonamide remains stable under specific conditions, allowing for prolonged inhibition of oxidative phosphorylation . Over extended periods, degradation products may form, potentially altering the compound’s efficacy and cellular impact. Long-term exposure to N-(2-methoxyphenyl)benzene-1,4-disulfonamide in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of N-(2-methoxyphenyl)benzene-1,4-disulfonamide vary with different dosages in animal models. At lower doses, this compound effectively inhibits oxidative phosphorylation without causing significant toxicity . At higher doses, N-(2-methoxyphenyl)benzene-1,4-disulfonamide can induce toxic effects, including mitochondrial dysfunction and cellular apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal inhibition of oxidative phosphorylation with minimal adverse effects. Beyond this range, the compound’s toxicity increases, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N-(2-methoxyphenyl)benzene-1,4-disulfonamide is involved in metabolic pathways related to oxidative phosphorylation. This compound interacts with enzymes such as Complex I, leading to the inhibition of ATP production . The disruption of this metabolic pathway can result in altered metabolic flux and changes in metabolite levels. Additionally, N-(2-methoxyphenyl)benzene-1,4-disulfonamide may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-methoxyphenyl)benzene-1,4-disulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cellular membranes via specific transporters, allowing it to reach its target sites within the mitochondria . Once inside the cell, N-(2-methoxyphenyl)benzene-1,4-disulfonamide may bind to proteins that facilitate its distribution and localization. The accumulation of this compound in specific cellular compartments can enhance its inhibitory effects on oxidative phosphorylation.

Subcellular Localization

N-(2-methoxyphenyl)benzene-1,4-disulfonamide exhibits specific subcellular localization, primarily targeting the mitochondria. The presence of targeting signals or post-translational modifications may direct this compound to the mitochondrial compartment, where it exerts its inhibitory effects on Complex I . The localization of N-(2-methoxyphenyl)benzene-1,4-disulfonamide within the mitochondria is crucial for its function, as it allows for direct interaction with the electron transport chain and modulation of ATP production.

Propiedades

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYYEQBEHQAZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

![6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)

![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)

![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)

![N-[(2-aminopyridin-3-yl)methyl]-4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5639164.png)

![2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5639169.png)

![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)

![(3R*,4R*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5639198.png)